molecular formula C19H23N3O7 B164605 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one CAS No. 135269-59-9

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one

Cat. No.: B164605
CAS No.: 135269-59-9
M. Wt: 405.4 g/mol
InChI Key: DWQRDTGCDYHCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid, commonly referred to as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one, is a complex organic compound characterized by its unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid involves multiple steps, typically starting with the preparation of the tetrahydronaphthyl moiety followed by the introduction of the dihydroxybenzoic acid group. Common synthetic routes include:

Industrial Production Methods

Industrial production of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid often involves large-scale chemical vapor deposition and electrolytic deposition methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives.

Scientific Research Applications

N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Naphthyl derivatives: Compounds with similar naphthyl structures.

    Dihydroxybenzoic acids: Compounds with similar dihydroxybenzoic acid moieties.

Uniqueness

N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid is unique due to its combined tetrahydronaphthyl and dihydroxybenzoic acid structure, which imparts distinctive chemical and biological properties .

Properties

CAS No.

135269-59-9

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one

InChI

InChI=1S/C19H23N3O7/c23-8-12-11(24)7-14(29-12)22-6-5-13(21-19(22)28)20-15-9-3-1-2-4-10(9)16(25)18(27)17(15)26/h1-6,11-12,14-18,23-27H,7-8H2,(H,20,21,28)

InChI Key

DWQRDTGCDYHCDG-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O

Synonyms

N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2'-deoxycytidine
TTHN-DC

Origin of Product

United States

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